molecular formula C11H14N2O B3245349 1-(2-Aminophenyl)piperidin-2-one CAS No. 167864-96-2

1-(2-Aminophenyl)piperidin-2-one

Cat. No.: B3245349
CAS No.: 167864-96-2
M. Wt: 190.24 g/mol
InChI Key: QDVSRWSFNKRYCC-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is characterized by a piperidin-2-one ring substituted at the nitrogen atom with a 2-aminophenyl group. Piperidine and piperidinone derivatives are of significant interest in medicinal and organic chemistry, as they represent crucial scaffolds found in a wide variety of pharmaceuticals, fine chemicals, and natural alkaloids . The presence of both an aromatic amine and a lactam functional group in its structure makes it a versatile building block (synthon) for chemical synthesis. Researchers can utilize the amine group for electrophilic aromatic substitution or diazotization reactions, while the lactam ring can be involved in further transformations or act as a key structural element in target molecules . Piperidine derivatives are commonly explored in drug discovery for their potential biological activities, which can include anticancer, anti-inflammatory, and neurological applications . As such, this compound serves as a valuable intermediate in the research and development of new therapeutic agents and complex organic molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVSRWSFNKRYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167864-96-2
Record name 1-(2-aminophenyl)piperidin-2-one
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The Significance of Piperidin 2 One Scaffolds in Synthetic and Medicinal Chemistry

The piperidin-2-one motif, a six-membered lactam, is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved pharmaceuticals. innospk.comthieme-connect.commdpi.com This prevalence is due to several key factors that make it an attractive scaffold for drug design.

The piperidine (B6355638) ring system is one of the most common heterocyclic fragments found in pharmaceuticals, valued for its ability to introduce favorable physicochemical and pharmacokinetic properties. thieme-connect.commdpi.com The incorporation of a lactam functionality within this ring, as seen in piperidin-2-one, offers a combination of stability and reactivity. innospk.comontosight.ai The amide bond within the lactam is relatively stable but can still participate in crucial hydrogen bonding interactions with biological targets. stereoelectronics.org

The introduction of a piperidin-2-one scaffold can influence a molecule's:

Physicochemical Properties: It can modulate lipophilicity and water solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. thieme-connect.com For instance, 2-piperidinone itself is noted for its excellent water solubility. innospk.com

Biological Activity and Selectivity: The defined three-dimensional shape of the piperidine ring can orient substituents in precise spatial arrangements, enhancing binding affinity and selectivity for specific biological targets. thieme-connect.com

Pharmacokinetic Properties: The scaffold can improve the metabolic stability of a drug candidate, leading to a more favorable half-life and bioavailability. thieme-connect.com

The versatility of the piperidin-2-one core allows for its derivatization at various positions, making it a valuable building block for creating libraries of compounds for high-throughput screening. mdpi.com Researchers have successfully synthesized a variety of substituted piperidinones, including N-aryl derivatives, to explore their potential as antimicrobial, anticancer, and antiviral agents. ontosight.aitandfonline.combiomedpharmajournal.org For example, derivatives of piperidin-4-one have been synthesized and shown to possess significant antimicrobial and antifungal activities. biomedpharmajournal.org

The Aminophenyl Moiety: Functional Role and Reactivity Potential

The aminophenyl group, specifically the ortho-amino substitution in 1-(2-Aminophenyl)piperidin-2-one, is a critical component that dictates the compound's reactivity and functional role in molecular interactions. This moiety consists of an aniline (B41778) derivative, a functional group of great importance in medicinal chemistry. stereoelectronics.orgresearchgate.net

Functional Role in Biological Interactions: The primary amine of the aminophenyl group is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. stereoelectronics.org In a physiological environment, it can become protonated, allowing for strong ionic interactions with negatively charged residues in biological targets like proteins and enzymes. stereoelectronics.org The presence and position of the amino group on the phenyl ring can significantly influence a molecule's ability to bind to its target, thereby affecting its biological activity. researchgate.netreachemchemicals.com

Reactivity and Synthetic Potential: The nucleophilic nature of the aromatic amine makes it a reactive handle for a wide range of chemical transformations. This allows for the straightforward synthesis of a diverse library of derivatives. Common reactions involving the aminophenyl group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a functional group present in many marketed drugs. researchgate.net

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various substitution reactions (Sandmeyer reaction).

Cyclization Reactions: The ortho positioning of the amine relative to the piperidinone nitrogen allows for intramolecular cyclization reactions to form novel polycyclic heterocyclic systems.

This high reactivity potential makes the aminophenyl moiety an excellent starting point for molecular hybridization, a drug design strategy where two or more pharmacophores are combined to create a single molecule with multiple pharmacological activities. nih.gov

Overview of Research Trajectories for 1 2 Aminophenyl Piperidin 2 One Derivatives

Retrosynthetic Analysis of the this compound Framework

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The primary disconnection is the bond between the piperidinone nitrogen and the phenyl ring (C-N bond). This leads to two key synthons: a piperidin-2-one anion equivalent and a phenyl cation equivalent bearing a protected or precursor amino group, such as a 2-nitrophenyl or 2-halophenyl group. This approach is characteristic of nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

A second disconnection can be made at the amide bond within the lactam ring. This retrosynthetic step breaks the ring to an open-chain precursor, specifically a 5-amino-N-(2-aminophenyl)pentanamide derivative. Subsequent cyclization would then form the desired piperidin-2-one ring. This strategy focuses on forming the heterocyclic system in a late stage of the synthesis.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be accomplished through various routes, often involving multiple steps that build the molecule from simple, commercially available starting materials.

Multi-Step Approaches from Readily Available Precursors (e.g., Substituted Anilines)

A common strategy begins with a substituted aniline (B41778), such as 1-fluoro-2-nitrobenzene. This precursor allows for the introduction of the aminophenyl moiety in a protected form. The synthesis can proceed via nucleophilic aromatic substitution, where the nitrogen of piperidin-2-one displaces the fluorine atom, followed by the reduction of the nitro group to the desired amine. A similar multi-step synthesis has been reported for related structures like 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, which starts from o-fluorobenzaldehyde and involves a piperidine (B6355638) substitution step. researchgate.net The reduction of the nitro group is a standard transformation, often achieved with high efficiency using reagents like tin(II) chloride or through catalytic hydrogenation. google.com

Formation of the Piperidin-2-one Ring System

The piperidin-2-one ring, a δ-lactam, is a stable six-membered ring that can be formed through several classical cyclization methods. nih.gov The most direct approach is the intramolecular cyclization of 5-aminopentanoic acid, typically induced by heating to promote dehydration and amide bond formation. Alternatively, derivatives of 5-halopentanoic acids can be reacted with an amine, where an initial N-alkylation is followed by an intramolecular nucleophilic acyl substitution to close the ring.

Modern methods for piperidinone synthesis include the partial hydrogenation of substituted pyridines. For instance, the palladium-catalyzed hydrogenation of certain pyridine (B92270) derivatives in the presence of water can be interrupted to yield piperidinones. nih.gov Another advanced approach is the dehydrogenation of 5-amino-1-pentanol, which can be catalyzed by rhodium and ruthenium complexes to form the valerolactam ring. wikipedia.org

Table 1: Selected Methods for Piperidin-2-one Ring Formation

Starting Material Reagent/Catalyst Product Reference
5-Aminopentanoic Acid Heat Piperidin-2-one wikipedia.org
5-Chlorovaleryl Chloride Amine N-Substituted Piperidin-2-one General Knowledge
Substituted Pyridine Pd catalyst, H₂, H₂O Substituted Piperidin-2-one nih.gov
5-Amino-1-pentanol Rhodium/Ruthenium complexes Piperidin-2-one wikipedia.org
2.2.3. Introduction and Modification of the Aminophenyl Substituent

The 2-aminophenyl group can be introduced either as a complete unit or constructed on the piperidinone nitrogen. A highly effective method involves the reaction of a pre-formed piperidin-2-one with 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution by the lactam nitrogen. The subsequent reduction of the nitro group to an amine yields the final product. This reduction step is well-established and can be carried out under various conditions, including catalytic hydrogenation over palladium on carbon or using reducing agents like tin(II) chloride. google.com

An alternative is to begin with o-phenylenediamine (B120857). One of the amino groups can be selectively reacted with a 5-halovaleryl halide. This would form an intermediate N-(2-aminophenyl)-5-halopentanamide, which can then undergo intramolecular cyclization to furnish this compound. Protecting one of the amino groups of the o-phenylenediamine may be necessary to control selectivity.

Advanced Catalytic Approaches in the Synthesis of Piperidin-2-one Derivatives

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of piperidin-2-one derivatives has benefited significantly from these advancements. nih.govmdpi.com

Metal-Catalyzed Coupling Reactions in Piperidin-2-one Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. thieme-connect.comgoogle.com The Buchwald-Hartwig amination, for example, is a premier method for coupling amines (or amides) with aryl halides or triflates. In the context of this compound synthesis, this reaction could be employed to couple piperidin-2-one with a 2-haloaniline derivative (e.g., 2-bromoaniline (B46623) or a protected version thereof). This approach offers a direct route to the N-aryl lactam core. The reaction typically utilizes a palladium catalyst in combination with a specialized phosphine (B1218219) ligand and a base.

Copper-catalyzed reactions also provide a viable pathway for N-arylation. The Ullmann condensation, a classical copper-catalyzed N-arylation reaction, can be used to couple piperidin-2-one with 2-haloanilines. More recently, copper-catalyzed C-H amination reactions have emerged as a step-economical alternative, potentially allowing for the direct coupling of an amine with a C-H bond on the aromatic ring, though this is a more complex transformation for this specific target. acs.org

Table 2: Metal-Catalyzed Coupling for N-Aryl Piperidin-2-one Synthesis

Reaction Name Catalyst System Substrates Key Advantage Reference
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., SPhos) Piperidin-2-one + 2-Haloaniline High efficiency and broad substrate scope. thieme-connect.com
Ullmann Condensation Copper catalyst (e.g., CuI) + Ligand Piperidin-2-one + 2-Haloaniline Classical, cost-effective metal catalyst. General Knowledge

These catalytic methods represent the forefront of synthetic chemistry, enabling the construction of complex molecules like this compound with greater precision and efficiency than many classical routes. nih.govdigitellinc.com

Stereoselective and Enantioselective Synthesis Strategies

The creation of specific stereoisomers of this compound and its analogues is a critical area of research, as the three-dimensional arrangement of atoms in a molecule can significantly influence its properties. While literature directly addressing the enantioselective synthesis of this compound is highly specific, the principles can be drawn from strategies developed for structurally similar 2-substituted piperidines and piperidinones. researchgate.netresearchgate.net

A prevalent and powerful method for achieving high enantioselectivity in the synthesis of chiral piperidines is the asymmetric hydrogenation of substituted pyridine precursors. researchgate.netnih.gov This approach directly installs the chiral center. nih.gov For instance, the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts has been successfully developed using specific chiral ligands, such as MeO-BoQPhos. nih.govnih.gov This method has yielded high levels of enantioselectivity for a range of 2-alkyl piperidines, which are key structural motifs in many biologically active compounds. nih.govnih.gov The resulting enantioenriched piperidines can then be converted into more complex molecules. nih.gov

Another strategy involves the desymmetrization of piperidine rings through selective lactam formation, a method that has been applied to the synthesis of γ-secretase modulators. nih.gov Furthermore, kinetic resolution of racemic mixtures provides an alternative route to obtaining enantioenriched 2-substituted piperidines. researchgate.net For example, racemic pelletierine (B1199966) has been successfully resolved using mandelic acid enantiomers, yielding both (R)- and (S)-isomers in excellent enantiomeric excess. researchgate.net

These asymmetric strategies, particularly those involving catalytic hydrogenation or cyclization, represent viable pathways that could be adapted for the enantioselective synthesis of this compound, likely starting from a suitably substituted pyridinone or an open-chain amino-acid derivative.

Table 1: Research Findings on Enantioselective Synthesis of Piperidine Analogues

MethodCatalyst/LigandSubstrate TypeAchieved Enantioselectivity (er)Key FindingsCitation
Asymmetric HydrogenationIridium / MeO-BoQPhos2-Alkyl-pyridinium saltsUp to 93:7Provides an efficient and practical method for preparing enantioenriched 2-alkyl piperidines. nih.govnih.gov
Asymmetric HydrogenationIridium / Chiral Phosphorous LigandsSubstituted N-benzylpyridinium saltsUp to 99.3:0.7Effective for a range of α-aryl and α-heteroaryl piperidines. researchgate.net
Kinetic Resolution(R)- or (S)-Mandelic AcidRacemic pelletierine≥ 99% eeA scalable method to access both enantiomers of Cbz- and Boc-protected piperidine precursors. researchgate.net
DesymmetrizationNot specifiedPiperidine derivativesNot specifiedAchieved through selective lactam formation to create chiral piperidines. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The integration of green chemistry principles into the synthesis of chemical compounds is essential for sustainable industrial development. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scielo.br For the synthesis of this compound, several sustainable approaches, demonstrated in the synthesis of related piperidinone structures, can be considered.

One significant green approach is the use of environmentally benign solvents or solvent-free conditions. scielo.br Research has shown the successful synthesis of various piperidin-4-one derivatives using a deep eutectic solvent (DES) composed of glucose and urea (B33335). asianpubs.org This method is considered an environmentally safe alternative, providing good to high yields of the desired products. asianpubs.org Another technique is mechanochemistry, which involves conducting reactions by grinding or milling solid reactants, thereby eliminating the need for bulk solvents. scielo.brresearchgate.net This solvent-free method is noted for being safe, robust, atom-economic, and energy-efficient. scielo.brresearchgate.net

Water-mediated reactions also represent a key green chemistry strategy. An intramolecular cyclization that occurs following a bis-aza Michael addition has been performed in water to produce a range of substituted piperidinols, showcasing a greener approach to piperidine synthesis. nih.gov

These sustainable methodologies highlight potential pathways for the green synthesis of this compound. Employing a deep eutectic solvent, utilizing a mechanochemical cyclization, or designing a water-based synthetic route could significantly reduce the environmental footprint of its production by minimizing solvent waste and energy consumption.

Table 2: Green Synthetic Approaches for Piperidinone Analogues

Green Chemistry ApproachMethodologyKey AdvantagesApplication ExampleCitation
Safer SolventsUse of a Deep Eutectic Solvent (DES) of glucose and urea as the reaction medium.Inexpensive, effective, and environmentally safe.Synthesis of 3-methyl-2,6-diphenyl piperidin-4-one and related derivatives with yields of 68-82%. asianpubs.org
Solvent-Free SynthesisMechanochemistry (manual grinding or vortex mixing).Atom-economic, energy-efficient, reduces hazardous waste.Synthesis of 2-phenylimidazo[1,2-α]pyridine. scielo.brresearchgate.net
Aqueous MediaWater-mediated intramolecular cyclization.Avoids organic solvents, environmentally benign.Synthesis of substituted piperidinols via bis-aza Michael addition. nih.gov

Spectroscopic and Structural Characterization of 1 2 Aminophenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one, distinct signals corresponding to different proton environments are observed. For instance, a singlet at 8.29 ppm is attributed to the N-H proton, while a doublet at 7.63 ppm (J = 7.8 Hz) corresponds to an aromatic proton. rsc.org Multiplets in the range of 7.35-7.41 ppm are indicative of the protons on the phenyl ring. rsc.org The chemical shifts and coupling constants provide valuable data for assembling the molecular structure.

Table 1: Representative ¹H NMR Spectral Data for a Structurally Related Piperidin-4-one Derivative

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.29s-N-H
7.63d7.8Aromatic C-H
7.51d7.1Aromatic C-H
7.35-7.41m-Aromatic C-H
7.26t7.8Aromatic C-H
7.11s-C-H
6.76d7.8Aromatic C-H
6.69t7.8Aromatic C-H
5.76s-C-H

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from ¹H NMR.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. For 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one, the ¹³C NMR spectrum shows a signal at 163.6 ppm, which is characteristic of a carbonyl carbon in an amide group. rsc.org Aromatic carbons typically appear in the range of 114-148 ppm. rsc.org For instance, signals at 147.8 ppm and 141.6 ppm are assigned to quaternary aromatic carbons, while other signals in this region correspond to the remaining aromatic carbons. rsc.org The signal at 66.5 ppm is attributed to the sp³-hybridized carbon atom adjacent to a nitrogen atom. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for a Structurally Related Piperidin-4-one Derivative

Chemical Shift (δ) ppmAssignment
163.6C=O (Amide)
147.8Aromatic C
141.6Aromatic C
133.3Aromatic C-H
128.4Aromatic C-H
128.3Aromatic C-H
127.3Aromatic C-H
126.8Aromatic C-H
117.1Aromatic C-H
114.9Aromatic C-H
114.4Aromatic C-H
66.5C-N

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from ¹³C NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups. For a compound like 1-(2-Aminophenyl)piperidin-2-one, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the amide (lactam), and the C-N bonds. The NIST WebBook provides a gas-phase IR spectrum for the related compound N-(2-Aminophenyl)piperidine, which can offer insights into the expected vibrational modes. nist.gov

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (primary amine)3500-3300
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (amide/lactam)1680-1630
C=C stretch (aromatic)1600-1450
C-N stretch1350-1000

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For a related compound, 1-(4-aminophenyl)piperidin-2-one (B1279453), the predicted monoisotopic mass is 190.11061 Da. uni.lu The predicted m/z value for the protonated molecule [M+H]⁺ is 191.11789. uni.lu This high level of accuracy is crucial for confirming the molecular formula of a newly synthesized compound.

Table 4: Predicted HRMS Data for a Structural Isomer

AdductPredicted m/z
[M+H]⁺191.11789
[M+Na]⁺213.09983
[M-H]⁻189.10333

Note: This data is for the structural isomer 1-(4-aminophenyl)piperidin-2-one and illustrates the type of information obtained from HRMS.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all the atoms in the crystal lattice, providing a detailed and highly accurate molecular structure. The crystal structure of a piperidine (B6355638) derivative reveals the conformation of the piperidine ring, which can exist in chair, boat, or twist-boat conformations. chemrevlett.com For example, the crystal structure of (3E,5E)-3,5-bis(3-nitrobenzylidene)-1-((4-phenylpiperazin-1-yl)methyl)piperidin-4-one shows that the piperidine ring adopts a distorted boat conformation. chemrevlett.com The determination of the crystal structure of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the preferred conformation of the piperidine ring and the spatial relationship between the aminophenyl and piperidinone moieties.

Lack of Specific Spectroscopic Data for this compound Halts Article Generation

Despite a comprehensive search for scientific literature, detailed advanced spectroscopic and structural characterization data for the chemical compound this compound remains elusive. The absence of published research containing specific data, such as advanced nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography for this particular molecule, prevents the creation of a scientifically accurate and detailed article as per the requested outline.

Searches for the spectroscopic properties of this compound did not yield any dedicated studies. While information is available for isomeric compounds, such as 1-(3-aminophenyl)piperidin-2-one (B1282188) and 1-(4-aminophenyl)piperidin-2-one, and for the related structure N-(2-aminophenyl)piperidine, these data are not transferable to the 2-amino isomer. The specific substitution pattern on the phenyl ring significantly influences the spectroscopic characteristics of a molecule.

The planned article section, "4.5. Advanced Spectroscopic Techniques for Comprehensive Characterization," would necessitate in-depth experimental findings. This includes, but is not limited to, two-dimensional NMR (2D-NMR) data (such as COSY, HSQC, and HMBC spectra) to establish covalent structure and stereochemistry, high-resolution mass spectrometry (HRMS) to confirm the elemental composition, and detailed fragmentation analysis to understand the molecule's behavior under ionization. Furthermore, single-crystal X-ray crystallography data would be essential for the definitive determination of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

Without access to peer-reviewed scientific articles or database entries that provide this specific information for this compound, any attempt to generate the requested content would lead to speculation and the fabrication of data, which would be scientifically unsound and misleading. Therefore, the generation of a thorough and authoritative article on the spectroscopic and structural characterization of this compound is not possible at this time.

Computational and Theoretical Investigations of 1 2 Aminophenyl Piperidin 2 One

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the conformational flexibility and intermolecular interactions of 1-(2-Aminophenyl)piperidin-2-one at an atomic level.

The conformational landscape of this compound is primarily dictated by the piperidin-2-one ring and the rotational freedom of the aminophenyl substituent. The piperidin-2-one ring, a six-membered lactam, can adopt several conformations, with the chair and boat forms being the most significant. For N-acylpiperidines, the chair conformation is generally favored; however, the presence of substituents can lead to a preference for a twist-boat conformation to alleviate steric strain. nih.gov In the case of this compound, the piperidine (B6355638) ring is expected to predominantly exist in a chair conformation. Molecular mechanics calculations on substituted piperidines have shown that the conformational free energies are comparable to those of analogous cyclohexanes. nih.gov

Another important aspect is the potential for lactam-lactim tautomerism. wikipedia.org This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in an imidic acid. While lactam forms are generally more stable, the equilibrium can be influenced by factors such as solvent and substitution. researchgate.netnih.gov For this compound, the lactam form is expected to be overwhelmingly favored. However, the lactim tautomer could play a role in specific chemical reactions or biological interactions. Computational studies on similar heterocyclic systems have utilized methods like Density Functional Theory (DFT) to evaluate the relative energies of tautomers. researchgate.net

Table 1: Predicted Conformational and Tautomeric Data for this compound

FeaturePredicted Predominant FormNotes
Piperidin-2-one Ring ConformationChairThe boat or twist-boat conformations may be populated to a lesser extent.
TautomerismLactamThe lactim form is a potential, higher-energy tautomer.

Molecular dynamics (MD) simulations can be employed to study how this compound interacts with itself and with solvent molecules. These simulations track the movements of atoms over time, providing insights into the stability of different conformations and the nature of non-covalent interactions. Key interactions for this molecule would include hydrogen bonding involving the primary amine (-NH2) group and the lactam N-H and C=O groups, as well as π-π stacking interactions involving the phenyl ring.

Computational studies on related systems, such as cyclobis(paraquat-p-phenylene) inclusion complexes, have utilized energy decomposition analysis to quantify the contributions of electrostatic, polarization, and dispersion forces to intermolecular binding. semanticscholar.org Similar analyses could reveal the dominant forces in the self-assembly or receptor binding of this compound. The amino group and the lactam carbonyl are strong hydrogen bond donors and acceptors, respectively, suggesting that hydrogen bonding plays a crucial role in its interaction profile. The phenyl ring can participate in CH/π interactions, which have been shown to drive the self-assembly of other tetraphenylethylene (B103901) derivatives. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of this compound.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. Calculations on analogous lactam systems have been used to determine properties such as orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges. nih.gov The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding chemical reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.

For this compound, the HOMO is expected to be localized on the electron-rich aminophenyl ring, while the LUMO is likely associated with the π* orbital of the carbonyl group in the lactam ring. The MEP would highlight the electron-rich regions (around the amino group and carbonyl oxygen) as sites for electrophilic attack and the electron-deficient regions (around the acidic protons) as sites for nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Characteristics
HOMOLocalized on the aminophenyl ring
LUMOLocalized on the lactam carbonyl group
Molecular Electrostatic PotentialNegative potential around the amino nitrogen and carbonyl oxygen; Positive potential around the amine and lactam N-H protons

Quantum chemical calculations can be used to model the reaction pathways for the synthesis and degradation of this compound. For instance, the synthesis of lactams can occur through intramolecular cyclization of amino acids. quimicaorganica.org Computational studies on the formation of β-lactams have elucidated the stepwise mechanisms, including the identification of transition states and intermediates. acs.orgnih.govnih.gov DFT calculations could be used to explore the energy barriers for different proposed synthetic routes to this compound, helping to optimize reaction conditions.

Furthermore, these calculations can predict the susceptibility of the lactam ring to hydrolysis. The mechanism of β-lactam breakdown by enzymes has been studied using combined quantum mechanics/molecular mechanics (QM/MM) simulations, which can model the reaction within the complex environment of an enzyme active site. acs.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Computational methods are invaluable for understanding the structure-activity relationships (SAR) of bioactive molecules. For this compound, which may have derivatives with pharmacological activity, quantitative structure-activity relationship (QSAR) studies can be performed. QSAR models correlate the chemical structure of a series of compounds with their biological activity.

Studies on related 3,5-bis(arylidene)-4-piperidone derivatives have successfully used QSAR to develop predictive models for cytotoxicity, identifying key molecular descriptors such as molecular density and topological indices. nih.gov For a series of this compound analogs, a similar approach could be taken. By systematically modifying the substituents on the phenyl ring and the piperidinone scaffold and calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a QSAR model could be built to predict the biological activity of new, unsynthesized derivatives. This in silico screening can prioritize the synthesis of the most promising compounds.

Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is another key tool in SAR. Docking studies on piperazine-linked aminopyridine derivatives have provided insights into their binding modes with target proteins. mdpi.com For this compound and its analogs, docking into a relevant biological target could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity, thereby guiding the design of more potent compounds.

Ligand-Target Docking Simulations

There is no information available in the searched scientific literature regarding ligand-target docking simulations performed with this compound.

Binding Site Analysis and Interaction Mechanisms

As no docking studies have been reported, there is consequently no information on the binding site analysis or the specific interaction mechanisms of this compound with any biological target.

Prediction of Molecular Descriptors Relevant to Biological Interactions

Specific predictions of molecular descriptors for this compound that are relevant to its biological interactions are not available in the public domain.

Role of 1 2 Aminophenyl Piperidin 2 One As a Versatile Chemical Scaffold and Intermediate

Precursor in the Synthesis of Diverse Organic Molecules

The presence of two distinct reactive sites—the nucleophilic primary aromatic amine and the lactam functionality—renders 1-(2-aminophenyl)piperidin-2-one an excellent starting material for the synthesis of a wide array of more complex organic structures. It serves as a linchpin for constructing fused heterocyclic systems and participating in reactions that build molecular complexity efficiently.

Synthetic Pathways to Complex Heterocycles

The structure of this compound is particularly well-suited for intramolecular cyclization reactions to form novel, polycyclic heterocyclic systems. The ortho-positioning of the amino group relative to the piperidinone substituent on the phenyl ring allows for the formation of fused rings through reactions that engage both moieties.

While direct literature on this specific molecule is specialized, its reactivity can be understood by analogy to similar structures like 1-(2-aminophenyl)pyrrole. For instance, research on related aminophenyl-substituted heterocycles has demonstrated their utility in synthesizing complex fused systems such as pyrrolo[1,2-a]quinoxalines. This is often achieved through reactions like the Pictet-Spengler reaction or condensation with dicarbonyl compounds, followed by cyclization.

By analogy, this compound could be reacted with various electrophilic partners to generate elaborate heterocyclic frameworks. For example, condensation with α-haloketones could lead to the formation of piperidinone-fused dihydropyrazines, which could be further oxidized to the corresponding aromatic pyrazines. Such synthetic routes open the door to novel classes of compounds with potential applications in medicinal chemistry and material science.

Table 1: Potential Synthetic Transformations for this compound

Reactant TypePotential ProductReaction TypeCited Analogy
α-Dicarbonyl CompoundsPiperidinone-fused QuinoxalinesCondensation/CyclizationSynthesis of pyrrolo[1,2-a]quinoxalines
α-HaloketonesPiperidinone-fused DihydropyrazinesAlkylation/Intramolecular CyclizationGeneral heterocycle synthesis
IsothiocyanatesPiperidinone-fused Thiazoles/ThiadiazinesAddition/CyclizationStandard heterocyclic synthesis

Use in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, which enhances efficiency and reduces waste. nih.gov The primary aromatic amine of this compound makes it an ideal candidate for use as the amine component in various MCRs.

Although specific MCRs involving this compound are not extensively documented, its potential is clear from established MCR methodologies. For example, it could readily participate as the amine component in reactions such as:

The Ugi Reaction: Combining an aldehyde, a carboxylic acid, an isocyanide, and this compound could generate complex peptidomimetic structures incorporating the piperidinone scaffold.

The Biginelli Reaction: While classically involving urea (B33335), variations using other amine-containing nucleophiles are known, suggesting a potential pathway to novel dihydropyrimidinone derivatives.

Mannich-type Reactions: Reaction with an aldehyde and a compound containing an active hydrogen could lead to the formation of new C-C bonds, further functionalizing the molecule. nih.gov

The ability to incorporate the entire this compound scaffold into a larger molecule in a single, efficient step highlights its value in creating diverse molecular libraries for further investigation. rsc.org

Scaffold for Medicinal Chemistry and Drug Discovery Programs

A scaffold in medicinal chemistry refers to a core molecular structure upon which various functional groups are appended to create a library of related compounds. The piperidine (B6355638) ring is a highly important heterocycle found in numerous FDA-approved drugs. mdpi.com The this compound structure combines the privileged piperidine motif with an adaptable aminophenyl group, making it an attractive scaffold for drug discovery programs.

Construction of Compound Libraries for Biological Screening

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules against biological targets to identify new lead compounds. researchcommons.org The this compound scaffold is well-suited for this purpose due to the presence of a highly reactive primary aromatic amine, which serves as a convenient "handle" for chemical diversification.

Using techniques like parallel synthesis or solid-phase synthesis, this scaffold can be systematically modified. sigmaaldrich.com For example, the amino group can be readily acylated, sulfonated, or reductively aminated with a wide variety of commercially available aldehydes, acid chlorides, and sulfonyl chlorides. This allows for the rapid generation of a large and diverse library of compounds where the core scaffold is maintained, but the peripheral substituents are varied to explore the structure-activity relationship (SAR). Current time information in Bangalore, IN.

Table 2: Hypothetical Compound Library Generation from the this compound Scaffold

Reaction TypeReagent ClassResulting Functional GroupPurpose of Diversification
AcylationAcid Chlorides (R-COCl)AmideIntroduce diverse R groups, modulate H-bonding
SulfonylationSulfonyl Chlorides (R-SO₂Cl)SulfonamideIntroduce rigid, H-bond accepting groups
Reductive AminationAldehydes (R-CHO)Secondary AmineIntroduce flexible linkers and basic centers
Buchwald-Hartwig AminationAryl Halides (Ar-X)Diaryl AmineIntroduce diverse aromatic systems

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the specific three-dimensional arrangement of molecular features that is essential for a molecule's biological activity. americanelements.com The rigid, non-planar structure of the this compound scaffold provides a defined spatial orientation for appended functional groups, making it an excellent starting point for the rational design of new pharmacophores.

Research on related piperidine and piperazine (B1678402) scaffolds has demonstrated their success in developing potent and selective ligands for various biological targets. For example:

HIV-1 Protease Inhibitors: Piperidine scaffolds have been used as novel P2-ligands in potent HIV-1 protease inhibitors, where the ring structure correctly positions substituents to interact with the enzyme's active site. researchgate.net

Sigma Receptor Ligands: Piperidine/piperazine-based compounds have been developed as high-affinity ligands for the sigma-1 receptor (S1R). nih.gov Molecular modeling of these interactions revealed that the piperidine nitrogen acts as a key basic group, while other parts of the scaffold occupy distinct hydrophobic pockets within the receptor. nih.gov

By applying similar design principles, the this compound scaffold can be used to create novel pharmacophores. The amino group can be functionalized to introduce moieties that target specific pockets in an enzyme or receptor, while the piperidinone ring acts as a constrained linker to control the geometry of the molecule.

Applications in Material Science and Polymer Chemistry

While the primary research focus for aminophenyl lactam structures has been in medicinal chemistry, their inherent chemical properties suggest potential applications in material science and polymer chemistry. The presence of a reactive amine and a thermally stable heterocyclic ring system are features often sought in monomers for high-performance polymers.

Although there is no direct literature detailing the use of this compound in this field, its potential can be inferred from studies on analogous compounds. Aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides, which are known for their exceptional thermal stability, chemical resistance, and desirable mechanical properties. researchgate.net For example, the diamine monomer 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane has been used to create soluble polyimides with high glass-transition temperatures (up to 369 °C) and good thermal stability. researchgate.net

This compound, being a mono-amine, could potentially be used as a chain-capping agent to control the molecular weight of polymers or to introduce the piperidinone functionality at the polymer chain end. Furthermore, it could be chemically modified to introduce a second polymerizable group (e.g., a carboxylic acid or another amine), transforming it into a monomer for producing novel polyamides or polyimides. The incorporation of the rigid, bulky piperidinone-phenyl scaffold into a polymer backbone could be expected to influence properties such as:

Thermal Stability: The rigid ring systems could increase the glass transition temperature (Tg) of the resulting polymer.

Solubility: The non-planar, asymmetric structure might disrupt polymer chain packing, potentially improving the solubility of otherwise intractable polymers in common organic solvents. researchgate.net

Mechanical Properties: The rigid nature of the scaffold could enhance the stiffness and tensile strength of the material.

The radical polymerization of monomers containing a piperidine cycle has also been investigated, indicating that the piperidine structure is compatible with polymerization processes. researchcommons.org

Table 3: Potential Applications and Effects in Polymer Chemistry

Polymer TypePotential Role of the ScaffoldAnticipated Effect on Polymer PropertiesCited Analogy
PolyimidesCo-monomer (after modification)Increased Tg, improved solubility, altered dielectric constantSynthesis of polyimides from DAPI researchgate.net
PolyamidesCo-monomer (after modification)Enhanced thermal stability, introduction of a rigid kinkGeneral polyamide synthesis
Various PolymersChain-terminating agentControl of molecular weight, functionalization of polymer end-groupsStandard polymerization techniques

Mechanistic and in Vitro Biological Activity Studies of 1 2 Aminophenyl Piperidin 2 One Derivatives

Antiviral Activity Assessments (In Vitro)

The antiviral potential of piperidine (B6355638) derivatives has been explored, with some studies indicating promising activity. For instance, a series of new N-substituted piperidine derivatives were synthesized and evaluated for their in vitro antiviral activity against the influenza A/Swine/Iowa/30 (H1N1) virus. nih.govnih.gov The results showed that all the tested substances were effective against this influenza strain when compared to the commercial drugs Tamiflu and Rimantadine. nih.govnih.gov

One particular compound demonstrated a significant reduction in viral replication at low concentrations. nih.gov Another derivative also showed a notable decrease in the viral load at specific concentrations. nih.gov Although none of the compounds managed to suppress virus replication by 50% or more, their ability to reduce the viral load highlights their potential as antiviral agents. nih.gov

It is important to note that 2-(2'-hydroxyphenyl)benzoxazoles, a class of compounds related to the core structure of interest, have been reported to possess antiviral properties, further supporting the investigation of such scaffolds for antiviral drug discovery. nih.gov

While direct antiviral studies on 1-(2-Aminophenyl)piperidin-2-one are not extensively documented, the promising results from related piperidine derivatives suggest that this chemical class is a worthwhile area for further antiviral research.

Inhibition of Viral Enzymes and Replication Mechanisms

Studies on various piperidine derivatives have demonstrated significant antiviral activity by targeting essential viral processes. For instance, certain 1,4,4-trisubstituted piperidine analogues have been identified as potent inhibitors of coronaviruses, including Human Coronavirus 229E (HCoV-229E) and SARS-CoV-2. Time-of-addition experiments with these compounds indicated that their antiviral action occurs at the stage of CoV polyprotein cleavage or the initiation of viral RNA synthesis, rather than inhibiting viral entry into the host cell. This points to viral proteases or polymerases as potential enzymatic targets.

In the context of Human Immunodeficiency Virus (HIV-1), a different class of piperidine derivatives, N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides, have been identified as entry inhibitors. These molecules act by directly binding to the viral envelope glycoprotein (B1211001) gp120, which prevents its interaction with the host cell's CD4 receptor. This mechanism effectively blocks the first step of viral entry and is independent of the coreceptor tropism of the virus (X4 or R5).

Furthermore, other studies have identified piperazin-2-one (B30754) derivatives that selectively inhibit the DNA replication of adenoviruses within the nucleus of the host cell. nih.gov This suggests that the core piperidine or piperazine (B1678402) structure can be adapted to target a range of viral enzymes and replication strategies across different virus families.

Receptor Interaction and Enzymatic Modulation Studies

Beyond antiviral activity, derivatives containing the piperidine scaffold have been shown to interact with specific host cell receptors and enzymes, modulating their function. These interactions are key to understanding their broader pharmacological potential, particularly in the context of inflammatory diseases.

Analysis of Specific Molecular Target Binding (e.g., NLRP3 Inflammasome)

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. nih.govnih.gov Its dysregulation is linked to a variety of inflammatory diseases. nih.govresearchgate.net Pharmacological inhibition of the NLRP3 inflammasome is therefore a significant therapeutic goal. nih.gov

Recent studies have successfully linked the piperidine scaffold to the inhibition of the NLRP3 inflammasome. A scaffold-hybridization strategy combining the natural product Tanshinone I with a piperidine moiety led to the discovery of potent and selective NLRP3 inflammasome inhibitors. acs.org Mechanistic investigations revealed that these hybrid compounds inhibit the activation of the NLRP3 inflammasome by preventing the degradation of the NLRP3 protein and blocking the subsequent oligomerization of the apoptosis-associated speck-like (ASC) protein, a crucial step in inflammasome assembly. acs.org

Similarly, researchers have identified compounds based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as novel NLRP3 inhibitors. researchgate.net These findings highlight that the piperidine ring is a viable structural element for designing molecules that can specifically bind to and modulate the activity of the NLRP3 inflammasome, thereby suppressing the release of pro-inflammatory cytokines like IL-1β. nih.govacs.orgresearchgate.net

Enzyme Inhibition Kinetics and Mechanism of Action

Detailed kinetic studies are essential for characterizing the potency and mechanism of enzyme inhibitors. For piperidine derivatives, such analyses have been performed on various targets, revealing diverse modes of action.

In the field of neurodegenerative diseases, pyridazinobenzylpiperidine derivatives have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters. nih.gov One of the most potent compounds, S5, exhibited significant and selective inhibition of MAO-B. nih.gov Kinetic analysis demonstrated that it acts as a competitive and reversible inhibitor, with an inhibition constant (Ki) of 0.155 µM. nih.gov This competitive mechanism indicates that the inhibitor directly competes with the natural substrate for binding to the active site of the enzyme. nih.gov

In oncology, 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been developed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, which are important targets in non-small-cell lung cancer. nih.gov The representative compound 2e showed potent enzymatic inhibition against clinically relevant drug-resistant mutants, such as ALKL1196M and ROS1G2032R, with IC50 values in the nanomolar range. nih.gov This demonstrates their ability to overcome resistance mechanisms.

The table below summarizes the inhibitory activities of selected piperidine derivatives against various enzymatic targets.

Compound/Derivative ClassTarget Enzyme/ProcessIC50 / EC50KiMechanism of Action
Pyridazinobenzylpiperidine (S5)MAO-B0.203 µM0.155 µMCompetitive, Reversible
2-amino-4-(1-piperidine) pyridine (2e)ALKL1196M (resistant mutant)41.3 nMN/AN/A
2-amino-4-(1-piperidine) pyridine (2e)ROS1G2032R (resistant mutant)104.7 nMN/AN/A
Tanshinone I-piperidine hybrid (5j)NLRP3 Inflammasome (IL-1β release)0.81 µMN/ABlocks ASC oligomerization

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Ki: Inhibition constant. N/A: Not Available.

These kinetic and mechanistic studies are crucial for the rational design and optimization of this compound derivatives and related compounds into selective and potent modulators of biological targets.

Conclusion and Future Research Directions

Summary of Current Research Gaps

The most striking finding is the profound lack of published data specifically concerning 1-(2-Aminophenyl)piperidin-2-one. Unlike its 4-amino isomer, which is commercially available and used as a building block, the 2-amino variant is not well-documented. cymitquimica.comsigmaaldrich.comcymitquimica.com This gap extends across several key areas:

Synthesis: There are no established, optimized, and reported synthetic protocols specifically for this compound. While general methods for N-arylation of lactams exist, their applicability and efficiency for creating the ortho-amino substitution pattern on the piperidinone ring have not been explored.

Physicochemical Properties: Fundamental data such as melting point, solubility, and detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) are not readily available in public databases. nist.govnist.gov

Chemical Reactivity: The reactivity of the ortho-amino group in conjunction with the lactam functionality has not been studied. This includes its potential for intramolecular cyclization, metal chelation, or as a precursor for more complex heterocyclic systems.

Biological Activity: There is a complete absence of studies on the biological effects of this compound. Its potential as a pharmacological agent, agrochemical, or probe molecule is entirely unknown.

Emerging Synthetic Methodologies and Chemical Applications

Future research should prioritize the development of efficient and scalable synthetic routes to this compound. Modern synthetic organic chemistry offers several promising approaches that could be investigated:

Palladium- or Copper-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination of 2-bromopiperidin-2-one with o-phenylenediamine (B120857) or a protected equivalent could be a viable strategy. The development of ligands that favor coupling at the less sterically hindered amino group of o-phenylenediamine would be a key challenge. nih.govresearchgate.net

Reductive Amination: The reaction of a suitable precursor, such as a nitrophenyl-substituted piperidinone, followed by reduction of the nitro group could provide access to the target compound.

Novel Ring-Forming Reactions: Exploration of novel multicomponent reactions or intramolecular cyclization strategies starting from acyclic precursors could also be a fruitful area of research.

Once synthesized, the unique arrangement of the amino group and the lactam moiety in this compound opens up several potential chemical applications:

Precursor for Fused Heterocyclic Systems: The ortho-disposed functional groups could be utilized in condensation reactions to form novel tricyclic and tetracyclic scaffolds, which are often of interest in medicinal chemistry.

Ligand Design: The bidentate nature of the molecule suggests its potential as a ligand for transition metal catalysis or as a chelating agent.

Prospects for Advanced Mechanistic Biological Studies

Given the complete lack of biological data, this compound represents a blank slate for pharmacological investigation. Future studies should focus on:

Screening for Biological Activity: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels. The piperidine (B6355638) and aminophenyl motifs are present in many bioactive molecules, suggesting a reasonable probability of identifying a biological effect. nih.govresearchgate.netfishersci.pt

Computational and In Silico Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and to guide the design of focused screening assays. This could include targets such as kinases, for which other aminophenyl-containing heterocycles have shown activity. nih.gov

Metabolic Stability and Pharmacokinetic Profiling: Should any biological activity be identified, studies on its metabolic fate and pharmacokinetic properties would be essential for any further development.

The structural similarity to compounds like MPTP, a neurotoxin precursor, also warrants careful investigation into its potential neuroactivity or neurotoxicity, although it is important to note that the chemical structures are distinct. wikipedia.org

Potential for Novel Scaffold Design and Derivatization

The true potential of this compound may lie in its use as a versatile scaffold for the creation of compound libraries for drug discovery and materials science.

Derivatization of the Amino Group: The primary aromatic amine can be readily functionalized through acylation, sulfonylation, alkylation, or diazotization followed by substitution, allowing for the introduction of a wide variety of functional groups and the exploration of structure-activity relationships.

Modification of the Piperidinone Ring: The lactam ring itself can be a target for modification. For instance, the introduction of substituents at various positions on the ring could modulate the compound's conformation and biological activity.

Combinatorial Chemistry: The amenability of the scaffold to derivatization makes it an excellent candidate for combinatorial synthesis approaches to generate large libraries of analogs for high-throughput screening. Research into derivatization techniques, such as those used for N-(4-aminophenyl)piperidine to enhance detection in analytical methods, could be adapted for this purpose. rowan.eduresearchgate.net

The exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a scaffold for multikinase inhibitors highlights the potential of piperidine derivatives in developing targeted therapies. nih.gov A similar approach with the this compound scaffold could yield novel classes of bioactive compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-aminophenyl)piperidin-2-one, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example, analogous piperidin-2-one derivatives are synthesized via flash column chromatography (SiO₂, 0–36% ethyl acetate in petroleum ether) to achieve ≥97% purity . Optimizing solvent polarity and gradient elution (e.g., ethanol/ethyl acetate mixtures) can enhance yield and reduce by-products. Post-synthesis, HPLC or LC-MS is recommended for purity validation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves the piperidin-2-one ring conformation and aromatic proton environments (e.g., ortho-aminophenyl substituents).
  • FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₁H₁₄N₂O: m/z 191.1184) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood due to potential respiratory irritation (similar to 2-aminopyridine hazards) .
  • Storage : Store at 2–8°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved for structure-activity studies?

  • Methodological Answer : Chiral supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Cellulose-2, 250 mm × 30 mm, 10 µm) effectively separates enantiomers. Use CO₂/EtOH + 0.1% NH₄OH (50:50) at 150 mL/min flow rate, achieving baseline resolution (Rt = 3.6–4.4 min) . Post-separation, circular dichroism (CD) confirms absolute configuration.

Q. What computational strategies predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to model binding interactions.
  • QSAR Models : Train models on piperidine derivatives using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How do structural modifications to the piperidin-2-one core impact pharmacological activity?

  • Methodological Answer :

  • Substitution at C-4 : Adding fluorophenyl groups (e.g., 3,4-difluorophenyl) enhances lipophilicity and target affinity .
  • Amino Group Functionalization : Acetylation or alkylation of the 2-aminophenyl group modulates solubility and metabolic stability .
  • Table : Key Modifications and Effects
ModificationPharmacological ImpactReference
C-4 FluorophenylIncreased CNS penetration
NH₂ → NHAcReduced CYP450 metabolism

Q. What crystallographic methods resolve the solid-state structure of this compound?

  • Methodological Answer : Use SHELXL for small-molecule refinement. Collect high-resolution X-ray data (d ≤ 0.8 Å) at 100 K. Hydrogen atoms are positioned geometrically and refined isotropically. Twinning analysis (e.g., via PLATON) is critical for piperidin-2-one derivatives prone to crystal packing defects .

Q. How can contradictions in biological assay data for this compound analogs be systematically addressed?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives.
  • Counter-Screens : Test against related off-targets (e.g., monoamine oxidases for CNS-active compounds) .
  • Batch Analysis : Compare results across independently synthesized batches to identify synthetic impurities influencing activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.